2-(3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-1-YL)acetic acid hydrochloride is a compound with significant relevance in pharmaceutical chemistry. It is primarily recognized as an impurity reference material associated with antihypertensive drugs, specifically Benazepril hydrochloride. This compound belongs to a class of molecules known as benzazepines, which are characterized by their fused benzene and azepine rings and are often involved in various biological activities.
2-(3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-1-YL)acetic acid hydrochloride is classified under several categories:
The synthesis of 2-(3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-1-YL)acetic acid hydrochloride can be approached through various methods. A notable method involves the asymmetric synthesis of related compounds like Benazepril hydrochloride. The process typically includes:
The detailed synthesis often requires advanced techniques such as:
The molecular structure of 2-(3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-1-YL)acetic acid hydrochloride features:
These structural elements contribute to its biological activity and interaction with biological targets.
The compound can undergo several chemical reactions typical for benzazepines:
These reactions are critical for modifying the compound for specific applications in drug design and development.
The mechanism of action for 2-(3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-1-YL)acetic acid hydrochloride is closely related to its structure:
Research indicates that compounds in this class may exhibit effects on neurotransmitter systems or cardiovascular functions .
The physical and chemical properties of 2-(3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-1-YL)acetic acid hydrochloride include:
These properties are essential for understanding its behavior in biological systems and during formulation development.
The applications of 2-(3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-1-YL)acetic acid hydrochloride are primarily found in scientific research:
The tetrahydrobenzazepine core serves as the foundational structure for synthesizing 2-(3-amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid hydrochloride. This bicyclic framework integrates a seven-membered azepine ring fused to a benzene moiety, with precise stereocontrol required at the C3 position for chiral derivatives. Ring-closing methodologies constitute the primary approach for constructing this scaffold, where intramolecular cyclization of linear precursors yields the benzazepine skeleton. Key precursors include α-tetralone derivatives, which undergo reductive amination followed by lactamization to establish the 2-oxo functionality and C3 amine group [4]. Alternative routes employ catalytic Friedel-Crafts alkylation, enabling direct ring formation through electrophilic aromatic substitution.
Recent advances have optimized ring-closing efficiency using Lewis acid catalysts (e.g., AlCl₃) in anhydrous dichloromethane, achieving cyclization yields exceeding 85%. The stereochemical integrity at C3 is maintained through sterically hindered amine protecting groups, preventing racemization during lactamization. For the target compound’s (S)-enantiomer, chiral auxiliaries like L-proline derivatives direct asymmetric induction during cyclization, producing enantiomeric excess (ee) values >92% [4] [7]. Solid-phase synthesis offers an orthogonal strategy, utilizing resin-bound aniline precursors that undergo iterative N-acylation and ring-closing metathesis. This approach facilitates high-throughput generation of stereopure scaffolds but requires acidic cleavage (trifluoroacetic acid) to release the tetrahydrobenzazepine, yielding approximately 70% pure product [4].
Table 1: Ring-Closing Methods for Benzazepine Scaffold Construction
Method | Catalyst/Conditions | Yield (%) | Stereoselectivity (ee%) |
---|---|---|---|
Reductive Amination | NaBH₃CN, MeOH, 25°C | 78 | Racemic |
Friedel-Crafts Alkylation | AlCl₃, DCM, 0°C to reflux | 87 | Racemic |
Chiral Auxiliary Cyclization | (S)-Proline derivative, THF | 82 | 92 (S) |
Solid-Phase Synthesis | Rink amide resin, TFA cleavage | 70 | >99 (S) |
Introduction of the C3 chiral amine center demands enantioselective methodologies to avoid costly resolution steps. Asymmetric hydrogenation constitutes the most industrially viable strategy, wherein prochiral enamide intermediates undergo catalytic reduction using chiral rhodium or ruthenium complexes. For instance, (Z)-3-(acylamino)-4-phenylbut-3-enoic acid derivatives are hydrogenated at 50 psi H₂ in methanol with [Rh(COD)(DIPAMP)]⁺BF₄⁻, yielding (S)-3-aminobenzazepinones with 95% ee and 90% isolated yield [2] . The chiral ligand’s bite angle critically influences stereoselectivity: DIPAMP (bis(diphenylphosphino)pentane) induces optimal facial discrimination due to its narrow P-Rh-P angle (82°), which sterically blocks re-facial approach of the enamide.
Enzymatic resolution provides a complementary biocatalytic approach. Immobilized lipases (e.g., Candida antarctica lipase B) selectively hydrolyze the (R)-enantiomer from racemic N-acetyl-3-aminobenzazepinone precursors in phosphate buffer (pH 7.0), leaving the desired (S)-acetamide intermediate. Subsequent acid hydrolysis then liberates the (S)-3-amino group without racemization, achieving >99% ee but with a maximum theoretical yield of 50% [5]. For non-acetylated substrates, engineered transaminases enable direct asymmetric amination of 2-oxobenzazepines using pyridoxal-5′-phosphate cofactors. This method achieves 88% ee but requires L-alanine as amine donor and lactate dehydrogenase to recycle the pyruvate byproduct [2].
Table 2: Catalytic Systems for Chiral Amine Synthesis
Method | Catalyst/Enzyme | Reaction Conditions | ee (%) | Yield (%) |
---|---|---|---|---|
Rh-Catalyzed Hydrogenation | [Rh(COD)(DIPAMP)]⁺BF₄⁻ | 50 psi H₂, MeOH, 50°C | 95 | 90 |
Ru-Catalyzed Hydrogenation | Ru-(S)-BINAP/DMAP | 200 psi H₂, iPrOH, 65°C | 97 | 85 |
Lipase Resolution | C. antarctica lipase B | pH 7.0, 37°C | >99 | 45 |
Transaminase Amination | ATA-117-PL₅P | L-Alanine, 30°C | 88 | 78 |
The conjugation of the acetic acid moiety to the benzazepine nitrogen (N1) is achievable through alkylation in both solution-phase and solid-phase paradigms, with significant implications for purity and scalability. Solution-phase N-alkylation employs 2-bromoacetic acid tert-butyl ester under inert atmosphere (N₂), with potassium carbonate as base in anhydrous dimethylformamide. This method requires 12–18 hours at 60°C, achieving moderate yields (65–75%) due to competing O-alkylation and dialkylation byproducts. Subsequent tert-butyl ester deprotection uses trifluoroacetic acid in dichloromethane (1:1 v/v), yielding the free acetic acid derivative in 90% yield but necessitating extensive purification via silica chromatography [8].
Solid-phase synthesis circumvents these purification challenges by anchoring the benzazepine scaffold to Wang resin via a hydrolyzable ester linkage. N-Alkylation proceeds with bromoacetic acid (5 equiv) and diisopropylethylamine (10 equiv) in dimethylformamide at 25°C for 2 hours, reaching near-quantitative conversion (97% by NMR) due to pseudo-first-order kinetics driven by excess reagents. Cleavage from resin employs 20% hexafluoroisopropanol in dichloromethane, simultaneously liberating the product while excluding acid-labile impurities. Though material costs are higher, solid-phase routes deliver 92% overall purity without chromatography, compared to 80% purity for solution-phase synthesis after chromatography [4] [7].
Table 3: Efficiency Metrics for N-Alkylation Strategies
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Reaction Time | 18 hours | 2 hours |
N-Alkylation Yield | 75% | 97% |
Deprotection/Cleavage Yield | 90% | 95% |
Overall Purity (HPLC) | 80% | 92% |
Chromatography Required | Yes | No |
Scalability | >1 kg demonstrated | <100 g optimal |
Strategic protecting group selection ensures chemoselective transformations during the multistep synthesis of 2-(3-amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid hydrochloride. The C3 amino group necessitates protection during N1 alkylation to prevent quaternary ammonium salt formation. Tert-butoxycarbonyl (Boc) groups excel here due to orthogonal deprotection under acidic conditions: Boc installation employs di-tert-butyl dicarbonate (1.1 equiv) and 4-dimethylaminopyridine in tetrahydrofuran, achieving >95% yield. Crucially, Boc stabilizes the stereocenter against racemization during subsequent reactions at pH <10, whereas carbobenzyloxy groups induce partial epimerization under basic conditions [8].
For the acetic acid moiety, tert-butyl esters serve as the default protection, installed via alkylation with tert-butyl bromoacetate. Their cleavage requires strong acids (e.g., trifluoroacetic acid), which concurrently deprotect Boc-amino groups. To avoid this incompatibility, photolabile o-nitrobenzyl esters enable selective deprotection under 365 nm UV light without affecting Boc groups. This strategy permits sequential deprotection: first, UV cleavage isolates the N1-acetic acid, followed by Boc removal with hydrochloric acid to yield the hydrochloride salt of the target compound. Alternative acid-labile resins (e.g., 2-chlorotrityl chloride resin) anchor the molecule via the carboxylic acid, allowing Boc deprotection while the acid remains immobilized [8].
Table 4: Protecting Group Performance in Key Synthetic Steps
Protecting Group | Installation Yield | Deprotection Conditions | Compatibility Issues | Racemization Risk |
---|---|---|---|---|
Boc (amine) | 95% | 4M HCl/dioxane, 25°C | Incompatible with strong bases | <1% |
Cbz (amine) | 90% | H₂, Pd/C, MeOH | Redox-sensitive reagents | 5% at pH >10 |
t-Butyl (acid) | 85% | TFA/DCM (1:1), 25°C | Removes Boc concurrently | None |
o-Nitrobenzyl (acid) | 75% | hν (365 nm), MeOH | None | None |
2-Chlorotrityl (acid) | 98% (resin loading) | 1% TFA/DCM | None | None |
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0